molecular formula C11H11N5O3S B1226167 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea

1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea

Cat. No. B1226167
M. Wt: 293.3 g/mol
InChI Key: CHQYIZFPXOODLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Catalytic Applications

Primary amine-thiourea derivatives, such as 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea, have shown significant potential in catalysis. A study by Huang & Jacobsen (2006) demonstrates the use of a primary amine-thiourea catalyst for the enantioselective conjugate addition of ketones to nitroalkenes. This highlights its ability to catalyze reactions with a wide substrate scope and good-to-excellent diastereoselectivity.

Synthesis of Complex Compounds

Thiourea compounds are integral in the synthesis of complex organic compounds. For instance, Standridge & Swigor (1993) describe a process where [14C]Thiourea is used to synthesize [14C]Cefepime hydrochloride, a crystalline compound with high radiochemical purity. Similarly, El-Kashef et al. (2010) and Ahmed (2018) utilized thiourea derivatives in the synthesis of various heterocycles and Schiff base derivatives, respectively.

Biological Activity Studies

A significant application of 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea derivatives is in studying biological activities. Research by Murasheva et al. (1970) and Pershin et al. (2004) explored the synthesis of N-and S-substituted thioureas to study their chemotherapeutic properties, particularly in treating tuberculosis.

Microwave-Assisted Synthesis

The role of thiourea derivatives in microwave-assisted synthesis has been explored in recent studies. Ahyak et al. (2016) synthesized new thiourea derivatives using microwave irradiation, which proved more efficient than conventional methods. This highlights the potential of these compounds in facilitating advanced synthesis techniques.

Antioxidant and Antimicrobial Activities

Thiourea derivatives are also investigated for their potential antioxidant and antimicrobial properties. Youssef & Amin (2012) synthesized various thiazolopyrimidine derivatives, including thiourea compounds, and evaluated their antioxidant and antimicrobial activities, indicating a broad scope of applications in medical and biological fields.

properties

Product Name

1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea

Molecular Formula

C11H11N5O3S

Molecular Weight

293.3 g/mol

IUPAC Name

1-ethyl-3-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]thiourea

InChI

InChI=1S/C11H11N5O3S/c1-2-12-11(20)15-14-9-7-5-6(16(18)19)3-4-8(7)13-10(9)17/h3-5,13,17H,2H2,1H3,(H,12,20)

InChI Key

CHQYIZFPXOODLW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
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1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
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1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
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1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
Reactant of Route 6
1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea

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